molecular formula C16H8Br4O2 B13140324 2,3-Bis(dibromomethyl)anthracene-9,10-dione CAS No. 63859-33-6

2,3-Bis(dibromomethyl)anthracene-9,10-dione

Katalognummer: B13140324
CAS-Nummer: 63859-33-6
Molekulargewicht: 551.8 g/mol
InChI-Schlüssel: BDHAMRXASFYEKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(dibromomethyl)anthracene-9,10-dione is a brominated derivative of anthracene-9,10-dione. It is a compound with the molecular formula C16H8Br4O2 and a molecular weight of 551.85 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(dibromomethyl)anthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out by treating anthracene-9,10-dione with bromine in the presence of a suitable solvent, such as chloroform or carbon tetrachloride . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2,3-positions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Bis(dibromomethyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anthracene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the anthracene core .

Wissenschaftliche Forschungsanwendungen

2,3-Bis(dibromomethyl)anthracene-9,10-dione has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,3-Bis(dibromomethyl)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The bromine atoms play a crucial role in modulating the compound’s reactivity and interactions. The exact molecular targets and pathways can vary depending on the specific application and derivative being studied .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

63859-33-6

Molekularformel

C16H8Br4O2

Molekulargewicht

551.8 g/mol

IUPAC-Name

2,3-bis(dibromomethyl)anthracene-9,10-dione

InChI

InChI=1S/C16H8Br4O2/c17-15(18)11-5-9-10(6-12(11)16(19)20)14(22)8-4-2-1-3-7(8)13(9)21/h1-6,15-16H

InChI-Schlüssel

BDHAMRXASFYEKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)C(Br)Br)C(Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.